7-methoxy-1-(phenylsulfonyl)-2,3-dihydro-4(1H)-quinolinone
7-methoxy-1-(phenylsulfonyl)-2,3-dihydro-4(1H)-quinolinone
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0842981
InChI:
InChI=1S/C16H15NO4S/c1-21-12-7-8-14-15(11-12)17(10-9-16(14)18)22(19,20)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
SMILES:
COC1=CC2=C(C=C1)C(=O)CCN2S(=O)(=O)C3=CC=CC=C3
Molecular Formula:
C16H15NO4S
Molecular Weight:
317.4 g/mol
7-methoxy-1-(phenylsulfonyl)-2,3-dihydro-4(1H)-quinolinone
CAS No.:
Cat. No.: VC0842981
Molecular Formula: C16H15NO4S
Molecular Weight: 317.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15NO4S |
|---|---|
| Molecular Weight | 317.4 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-7-methoxy-2,3-dihydroquinolin-4-one |
| Standard InChI | InChI=1S/C16H15NO4S/c1-21-12-7-8-14-15(11-12)17(10-9-16(14)18)22(19,20)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
| Standard InChI Key | ZDIUXOCSWIUJND-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=O)CCN2S(=O)(=O)C3=CC=CC=C3 |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)CCN2S(=O)(=O)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator